Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate

Description

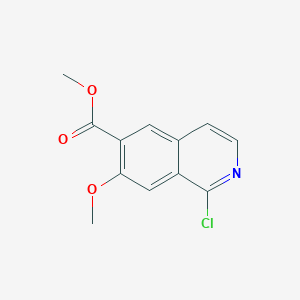

Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is a heterocyclic compound featuring an isoquinoline core substituted with chlorine at position 1, methoxy at position 7, and a methyl carboxylate at position 4.

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

methyl 1-chloro-7-methoxyisoquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-16-10-6-8-7(3-4-14-11(8)13)5-9(10)12(15)17-2/h3-6H,1-2H3 |

InChI Key |

SMVYKEWDTGJZIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate

Detailed Preparation Procedure

Starting Material

- Methyl 7-methoxy-4-oxo-1,4-dihydroisoquinoline-6-carboxylate or 7-methoxy-isoquinoline-N-oxide hydrochloride are commonly used precursors.

Chlorination Reaction

- The precursor is reacted with phosphoryl chloride (POCl3) as the chlorinating agent.

- Typical reaction conditions involve heating the mixture between 85°C and 95°C for 3 to 6 hours .

- The reaction is conducted in a suitable solvent such as toluene or neat POCl3.

- After completion, excess POCl3 is removed under reduced pressure (in vacuo).

- The crude product is isolated by washing with water and filtration.

Purification

- The crude solid is washed with water to remove residual reagents.

- Further purification can be achieved by recrystallization or flash column chromatography using solvent systems such as ethyl acetate/hexane gradients.

Representative Experimental Data

Mechanistic Insights

- The chlorination with phosphoryl chloride proceeds via activation of the nitrogen-oxide or keto group, facilitating substitution at the 1-position of the isoquinoline ring.

- The methoxy group at position 7 remains intact during the reaction due to its electron-donating nature and steric position.

- The methyl carboxylate at position 6 is stable under these conditions, allowing retention of the ester functionality.

- The reaction is typically conducted under anhydrous conditions to avoid hydrolysis.

Comparative Analysis of Preparation Routes

| Feature | Route via Methyl 7-Methoxy-4-oxo-1,4-dihydroisoquinoline-6-carboxylate | Route via 7-Methoxy-isoquinoline-N-oxide Hydrochloride |

|---|---|---|

| Chlorinating agent | Phosphoryl chloride (POCl3) | Phosphoryl chloride (POCl3) |

| Solvent | Toluene | Neat or POCl3 |

| Reaction temperature | 90-95°C | 90°C |

| Reaction time | 3-4 hours | 6 hours |

| Yield | ~94.5% | ~81% |

| Purity | >99% (HPLC) | Not specified |

| Product | This compound | 1-chloro-7-methoxyisoquinoline (without ester) |

| Notes | High yield, suitable for scale-up | Lower yield, different precursor |

The route starting from the methyl 7-methoxy-4-oxo-1,4-dihydroisoquinoline-6-carboxylate is preferred for synthesizing the methyl ester derivative due to higher yield and purity.

Summary Table of Preparation Conditions

| Parameter | Value/Condition |

|---|---|

| Starting material | Methyl 7-methoxy-4-oxo-1,4-dihydroisoquinoline-6-carboxylate |

| Chlorinating agent | Phosphoryl chloride (POCl3) |

| Solvent | Toluene |

| Temperature | 90-95°C |

| Reaction time | 3-4 hours |

| Workup | Cooling, addition of water, washing organic layer, drying |

| Purification | Filtration, recrystallization or flash chromatography |

| Yield | Up to 94.5% |

| Purity | >99% (HPLC) |

| Melting point | >125°C (typical) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 1 serves as a prime site for nucleophilic substitution due to its electron-withdrawing neighboring groups (carboxylate ester and methoxy), which polarize the C–Cl bond.

Key Findings:

-

Amine Substitution : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 1-amino-substituted derivatives. For example, substitution with benzylamine produces Methyl 1-(benzylamino)-7-methoxy-isoquinoline-6-carboxylate in ~75% yield after 12 hours .

-

Thiol Substitution : Thiophenol derivatives react under basic conditions (K₂CO₃, DMSO) to form thioether-linked products. A study demonstrated 85% conversion within 6 hours at 60°C .

-

Hydrolysis : Aqueous NaOH (2M) at reflux replaces chlorine with hydroxyl groups, forming Methyl 1-hydroxy-7-methoxy-isoquinoline-6-carboxylate .

Mechanism:

The reaction proceeds via a two-step SNAr (nucleophilic aromatic substitution) mechanism:

-

Deprotonation of the nucleophile (e.g., amine or thiol) generates a stronger base.

-

Attack at the electrophilic C1 position, facilitated by resonance stabilization from the adjacent methoxy and carboxylate groups.

Decarboxylative Halogenation

The ester group at position 6 participates in decarboxylative halogenation under specific conditions.

Key Findings:

-

Hunsdiecker–Borodin Reaction : Treatment with AgNO₃ and I₂ in anhydrous CCl₄ at 60°C results in decarboxylation and iodination, yielding 1-chloro-7-methoxy-isoquinoline-6-iodide. This process achieves ~70% efficiency .

-

Kochi Reaction : Using Pb(OAc)₄ and LiBr in benzene generates the corresponding bromide derivative. Yields vary based on stoichiometry, with optimal conditions (2.0 equiv LiBr) producing 65% product .

Mechanism:

-

Acyl Hypohalite Formation : The carboxylate ester reacts with a halogen (X₂) to form an unstable acyl hypohalite intermediate.

-

Radical Pathway : Homolytic cleavage of the O–X bond generates an acyloxy radical, which rapidly decarboxylates to an alkyl radical.

-

Halogen Abstraction : The radical abstracts a halogen atom from another hypohalite molecule or X₂, forming the final halide .

Multicomponent Reactions

The compound participates in tandem reactions involving alkynes and amines, leveraging its electron-deficient aromatic core.

Key Findings:

-

Alkyne Cyclization : In the presence of terminal alkynes (e.g., phenylacetylene) and benzoic acid (20 mol%) in toluene at 90°C, it forms 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. This reaction achieves 86% yield over 16 hours .

-

Catalyst Influence : Benzoic acid enhances reactivity compared to other acids (e.g., TFA or p-TSA), likely due to optimal protonation of intermediates .

Reaction Conditions:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoic acid | Toluene | 90 | 16 | 86 |

| TFA | Toluene | 80 | 18 | 81 |

| p-TSA | Toluene | 80 | 18 | 79 |

Comparative Reactivity with Analogues

The methoxy group at position 7 significantly alters reactivity compared to similar isoquinoline derivatives:

| Compound | Substituent at C7 | Key Reactivity Difference |

|---|---|---|

| Methyl 1-chloro-7-ethoxy-isoquinoline-6-carboxylate | Ethoxy | Reduced electrophilicity at C1 due to steric hindrance |

| Methyl 1-chloro-7-hydroxy-isoquinoline-6-carboxylate | Hydroxyl | Increased susceptibility to oxidation |

The methoxy group’s electron-donating nature enhances the electrophilicity of C1, accelerating nucleophilic substitution compared to ethoxy or hydroxyl analogues .

Stability and Side Reactions

Scientific Research Applications

Biological Activities

Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate exhibits potential pharmacological properties that warrant further investigation. Isoquinoline derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Research indicates that isoquinoline compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Preliminary studies show that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

- Neuroprotective Effects : Some isoquinoline derivatives are noted for their neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Pharmacological Screening : In vitro assays have demonstrated its binding affinity to various biological targets, indicating its potential role as a lead compound for drug development.

- Mechanistic Studies : Investigations into its mechanism of action reveal insights into how this compound interacts with cellular pathways, particularly those involved in apoptosis and cell proliferation .

- Comparative Analysis : The compound has been compared with other isoquinoline derivatives to assess its unique structural features and biological activity. For instance, it shares similarities with methyl 4-chloro-7-methoxyquinoline-6-carboxylate but exhibits distinct pharmacological profiles.

Data Table: Comparison of Isoquinoline Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chlorine at position 1, methoxy at position 7 | Potential anticancer activity |

| Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate | Chlorine at position 4 | Primarily used in cancer research |

| Methyl 2-Methoxyisoquinoline | Methoxy group at position 2 | Known for neuroprotective effects |

Mechanism of Action

The mechanism of action of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorine, methoxy, and carboxylate groups allows for specific interactions with the active sites of target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs in the Isoquinoline Family

Key analogs include:

Key Observations :

- Chlorine Substitution: Dichloro derivatives (e.g., 1,3-dichloro) exhibit higher similarity scores (0.98) and may show enhanced electrophilic reactivity compared to mono-chloro analogs .

- Methoxy vs. Carboxylate Positioning : Methoxy at position 7 (as in the target compound) likely increases solubility compared to carboxylate-only analogs, as seen in related benzodithiazine derivatives .

Quinoline-Based Analogs

Quinoline derivatives with similar substituents provide insights into heterocyclic core effects:

Key Observations :

- Core Heterocycle: Isoquinoline analogs (target compound) have a nitrogen atom at position 2, whereas quinolines feature nitrogen at position 1. This alters electronic properties and binding affinities in biological systems .

- Thermal Stability: Benzodithiazine analogs with sulfonyl and hydrazino groups (e.g., Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate) decompose at 252–253°C, suggesting that the target compound may also exhibit high thermal stability .

Functional Group Impact

- Carboxylate vs. Hydrazino Groups: Benzodithiazine derivatives with hydrazino substituents (e.g., compound 3 in ) show IR peaks at 3360 cm⁻¹ (N–NH2) and 1740 cm⁻¹ (C=O), indicating strong hydrogen-bonding capacity. The target compound’s methyl carboxylate group may instead prioritize lipophilicity .

- Methoxy Positioning: Methoxy at position 7 (target) vs. position 6 (e.g., Methyl 3-chloroisoquinoline-6-carboxylate) could influence steric hindrance and π-π stacking interactions .

Data Tables for Key Analogs

Table 1: NMR and IR Data from Selected Compounds

Q & A

Q. How is the molecular structure of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate characterized in academic research?

Methodological Answer: Structural characterization typically employs a combination of spectroscopic techniques (e.g., NMR, IR, MS) and X-ray crystallography. For example, NMR can confirm substituent positions and integration ratios, while IR identifies carbonyl (C=O) and methoxy (OCH) groups. X-ray crystallography resolves stereochemical ambiguities, as seen in studies where NMR alone could not unambiguously assign configurations . The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures, ensuring high precision in bond lengths and angles .

Q. What are the common synthetic routes for this compound?

Methodological Answer: A representative synthesis involves cyclization of precursor carboxylic acid derivatives using Lewis acids (e.g., AlCl) in high-boiling solvents like 1,2-dichlorobenzene. For instance, a reaction at 378 K for 5 hours yielded the target compound after recrystallization from ethanol (73% yield). Key steps include chloroacetylation, Friedel-Crafts cyclization, and purification via solvent extraction . Monitoring reaction progress with TLC or HPLC ensures intermediate purity.

Q. How is recrystallization optimized for purifying this compound?

Methodological Answer: Recrystallization conditions are tailored to solubility profiles. Ethanol or ethanol-hexane mixtures are common solvents due to moderate polarity. Slow evaporation at controlled temperatures (e.g., 298–341 K) promotes crystal growth while minimizing impurities. Purity is validated via melting point analysis (e.g., mp 199–201°C) and chromatographic methods (HPLC/GC-MS) .

Advanced Research Questions

Q. How are structural ambiguities resolved when spectroscopic data conflict with crystallographic findings?

Q. What strategies are used to design isosteric analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Analog design focuses on functional group substitutions (e.g., replacing Cl with F or altering methoxy positions) to modulate electronic and steric effects. Computational tools like molecular docking predict binding affinities, while synthetic routes adapt known protocols for related isoquinoline derivatives . For example, ethyl esters or boronic acid derivatives of similar scaffolds (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid) serve as intermediates for Suzuki-Miyaura couplings .

Q. How are hazardous properties (e.g., toxicity, reactivity) managed during handling?

Methodological Answer: Safety protocols align with hazard codes (e.g., H302: harmful if swallowed; H315: skin irritation). Researchers use fume hoods, nitrile gloves, and eye protection. Waste disposal follows institutional guidelines for halogenated organics. Material Safety Data Sheets (MSDS) for structurally similar compounds (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) inform risk assessments .

Q. How do researchers address contradictions in spectroscopic data during impurity profiling?

Methodological Answer: Conflicting MS or NMR signals (e.g., unexpected m/z peaks) are investigated via high-resolution MS (HRMS) and 2D NMR (COSY, HSQC). For instance, a minor impurity in GC-MS at m/z 230 may correspond to demethylation products. Prep-HPLC isolates impurities for individual characterization, while isotopic labeling traces degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.